1-(3-Fluorophenyl)-2-(4-pyridyl)ethanone
Overview
Description
1-(3-Fluorophenyl)-2-(4-pyridyl)ethanone, also known as 3-Fluoro-4-pyridone, is an organic compound that has been researched for its potential applications in scientific research. It is a white solid with a molar mass of 178.13 g/mol and a melting point of 128-130 °C. 3-Fluoro-4-pyridone has been studied for its ability to be used as a synthetic intermediate in the production of various drugs and materials, as well as for its potential applications in biochemical and physiological research.
Scientific Research Applications
Synthesis and Applications in Organic Chemistry
- Versatile Component for Synthesis of Pyrazolopyridines and Other Bicyclic Systems : The compound has been used in a new three-component coupling for the synthesis of pyrazolopyridines and other bicyclic systems like thieno[3,2-b]pyridines and imidazo[4,5-b]pyridines. This demonstrates its versatility and usefulness in the preparation of combinatorial libraries and scaffold decoration in organic chemistry (Almansa et al., 2008).
Molecular Structure and Analysis
- Structural Analysis and Molecular Docking : The compound has been the subject of various structural analyses including FT-IR, NBO, and HOMO-LUMO analysis. Molecular docking studies suggest potential as an anti-neoplastic agent due to the specific structural features, especially the presence of the fluorine atom (Mary et al., 2015).
Synthesis Techniques and Efficiency
- Sonochemical Synthesis : The compound has been synthesized via sonochemical methods, demonstrating the efficiency and energy-saving aspects of this method compared to conventional synthesis. This highlights its potential for efficient large-scale production (Jarag et al., 2011).
Crystallography and Photochemistry
- Crystal Structure and Photochemistry Studies : Studies on α-adamantylacetophenones including derivatives of the compound have explored their crystal structures and photochemical behaviors. This research contributes to understanding the structural properties and stability under various conditions (Fu et al., 1998).
Biomedical Research and Potential Applications
- Antimicrobial Activity Research : Derivatives of this compound have been synthesized and evaluated for antimicrobial activities, indicating its potential in the development of new antimicrobial agents (Nagamani et al., 2018).
properties
IUPAC Name |
1-(3-fluorophenyl)-2-pyridin-4-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-12-3-1-2-11(9-12)13(16)8-10-4-6-15-7-5-10/h1-7,9H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVBFCUAAOZARP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460177 | |
Record name | 1-(3-FLUOROPHENYL)-2-(4-PYRIDYL)ETHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6576-04-1 | |
Record name | 1-(3-FLUOROPHENYL)-2-(4-PYRIDYL)ETHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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